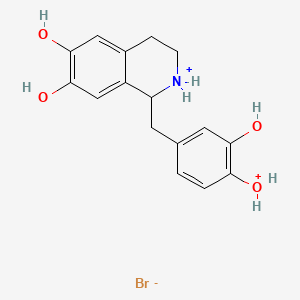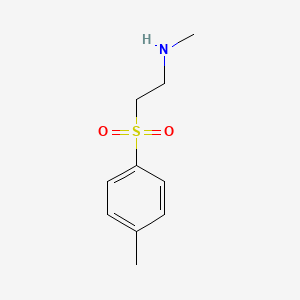
N-methyl-2-tosylethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-2-tosylethan-1-amine is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound features a tosyl group (a toluenesulfonyl group) attached to an ethyl chain, which is further bonded to a methylated amine group. The presence of the tosyl group makes this compound particularly interesting due to its potential reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-tosylethan-1-amine typically involves the reaction of tosyl chloride with N-methyl-2-aminoethanol. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of solvent-free or green chemistry approaches, such as mechanochemical synthesis, can also be employed to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-tosylethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the tosyl group to a methyl group.
Substitution: The tosyl group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium methoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Tosyl sulfonic acid derivatives.
Reduction: N-methyl-2-ethylethan-1-amine.
Substitution: Various substituted amines or ethers depending on the nucleophile used.
Scientific Research Applications
N-methyl-2-tosylethan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Medicine: It serves as a precursor for the synthesis of drugs that target specific biological pathways.
Mechanism of Action
The mechanism of action of N-methyl-2-tosylethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The tosyl group can act as a leaving group, facilitating nucleophilic substitution reactions. The methylated amine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
N-methyl-2-ethylethan-1-amine: Lacks the tosyl group, making it less reactive in certain substitution reactions.
N-methyl-2-benzylethan-1-amine: Contains a benzyl group instead of a tosyl group, altering its reactivity and applications.
N-methyl-2-methylethan-1-amine: Has a simpler structure with only a methyl group, limiting its versatility in synthetic applications.
Uniqueness
N-methyl-2-tosylethan-1-amine is unique due to the presence of the tosyl group, which enhances its reactivity and makes it a valuable intermediate in organic synthesis. The combination of the tosyl and methylated amine groups provides a balance of reactivity and stability, making it suitable for various applications in research and industry .
Properties
Molecular Formula |
C10H15NO2S |
|---|---|
Molecular Weight |
213.30 g/mol |
IUPAC Name |
N-methyl-2-(4-methylphenyl)sulfonylethanamine |
InChI |
InChI=1S/C10H15NO2S/c1-9-3-5-10(6-4-9)14(12,13)8-7-11-2/h3-6,11H,7-8H2,1-2H3 |
InChI Key |
MJJAJZHOLKMOCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


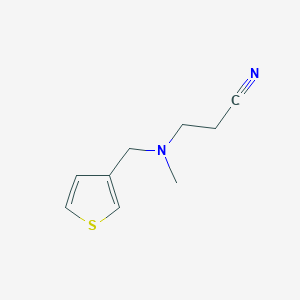
![1-(4-Methylphenyl)-4-[4-(phenylsulfonyl)piperazin-1-yl]phthalazine](/img/structure/B14916066.png)
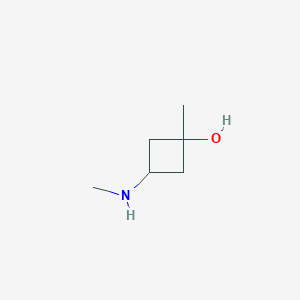
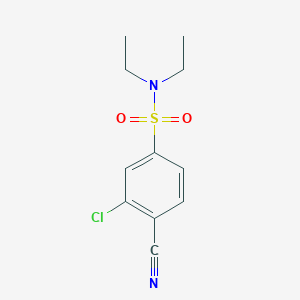

![Dimethyl {(4-bromophenyl)[(3,4-dichlorophenyl)amino]methyl}phosphonate](/img/structure/B14916110.png)
![4-bromo-2-[(E)-{2-[4-(diphenylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B14916118.png)
![2-[(2-Methylphenyl)carbamoyl]-5-nitrobenzoic acid](/img/structure/B14916119.png)

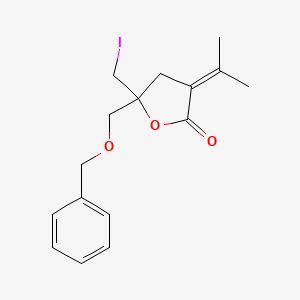
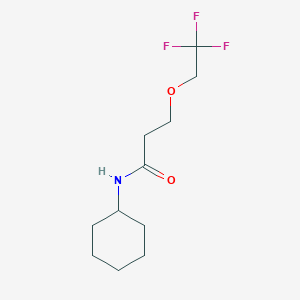
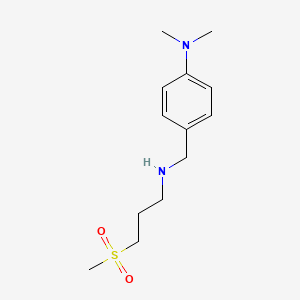
![[9-(prop-2-enoyloxymethyl)-8-tricyclo[5.2.1.02,6]decanyl]methyl prop-2-enoate](/img/structure/B14916149.png)
